molecular formula C15H19NO3 B8645505 Methyl 1-benzyl-2-oxoazepane-3-carboxylate CAS No. 309748-10-5

Methyl 1-benzyl-2-oxoazepane-3-carboxylate

Cat. No. B8645505
CAS RN: 309748-10-5
M. Wt: 261.32 g/mol
InChI Key: YHEXYLBZBBRUPR-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-2-oxoazepane-3-carboxylate is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
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properties

CAS RN

309748-10-5

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

methyl 1-benzyl-2-oxoazepane-3-carboxylate

InChI

InChI=1S/C15H19NO3/c1-19-15(18)13-9-5-6-10-16(14(13)17)11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3

InChI Key

YHEXYLBZBBRUPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCN(C1=O)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A cooled (−78° C.) solution of 1-2 (2 g, 9.84 mmol) in Et2O (50 ml) was treated with LDA (9.84 ml, 19.68 mmol) and stirred for 1 h. The mixture was treated with dimethyl carbonate (1.658 ml, 19.68 mmol), warmed to RT and stirred overnight. The mixture was quenched with 1N HCl and extracted twice with EtOAc. The organic phase was dried over Na2SO4, filtered and concentrated. The crude material was purified by gradient elution on silica gel (0 to 60% EtOAc in Hex) to yield a 1:1 mixture of 1-3 and starting material as a tan oil. Data for 1-3: LRMS m/z (M+H): 262.1.
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Quantity
2 g
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reactant
Reaction Step One
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Quantity
50 mL
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solvent
Reaction Step One
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9.84 mL
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reactant
Reaction Step Two
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1.658 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

LDA was prepared as follows: Diisopropyl amine (15.2 mL, 110 mmol) freshly distilled under N2 and over CaH2 was added to 110 mL of anhydrous THF in a dry flask, and the solution was cooled to 0° C. in an ice bath. nBuLi (73.3 mL, 111 mmol) was added dropwise, and the reaction was stirred at 0° C. for 1 hour. The freshly prepared LDA was added dropwise to a −70° C. solution of 1-Benzyl-azepan-2-one (142) (10.98 g, 544.0 mmol) dissolved in anhydrous Et2O (70 mL). The reaction was stirred at −70° C. for 1 hour, then dimethyl carbonate (4.55 mL, 544 mmol) was added dropwise. The reaction was allowed to warm to room temperature overnight. The reaction was judged complete by HPLC, and was slowly poured into 5N HCl stirring in an ice bath. The organic layer was extracted. The aqueous layer was washed with CH2Cl2 two times, and the combined organics were dried with sodium sulfate, filtered and concentrated in vacuo. Crude material was purified on an automated flash column with 80:20 Hexanes:EtOAc to obtain 10.85 g, (77%) of 1-benzyl-2-oxo-azepane-3-carboxylic acid methyl ester (143) as a pale yellow oil. 1H NMR (CDCl3) 7.42-7.10 (5H, broad s), 4.61 (1H, d, J=14.7 Hz), 4.50 (1H, d, J=14.7 Hz), 3.74 (3H, s), 3.7-3.64 (1H, m), 3.40-3.13 (2H, m), 2.12-1.98 (1H, m), 1.92-1.73 (2H, m), 1.66-1.42 (2H, m), 1.32-1.16 (1H, m) ppm. 13C NMR (CDCl3, 75 MHz) 171.94, 171.04, 137.28, 128.55, 128.24, 127.43, 52.15 (2), 51.27, 48.31, 27.87, 27.41, 25.91 ppm. LRMS: 261.73.
Quantity
15.2 mL
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reactant
Reaction Step One
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Quantity
73.3 mL
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
10.98 g
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reactant
Reaction Step Three
Quantity
4.55 mL
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reactant
Reaction Step Four
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Quantity
0 (± 1) mol
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reactant
Reaction Step Five
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Quantity
70 mL
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solvent
Reaction Step Six
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Quantity
110 mL
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solvent
Reaction Step Seven
Name

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